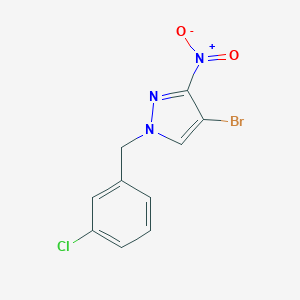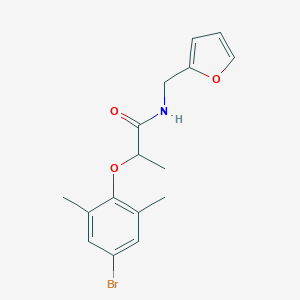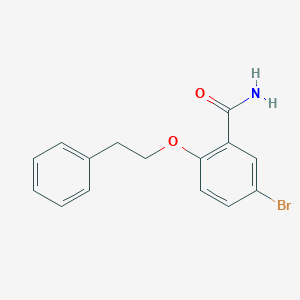
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. In
科学研究应用
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole has shown potential applications in scientific research. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been found to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. These properties make it a promising candidate for further investigation in the fields of cancer research, inflammation, and drug discovery.
作用机制
The mechanism of action of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, it has been reported to inhibit the activity of tyrosinase, which is involved in melanin production. This inhibition leads to a decrease in melanin production, which may have applications in the treatment of hyperpigmentation disorders. Additionally, it has been found to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole are not well characterized. However, it has been reported to exhibit cytotoxicity against certain cancer cell lines, which suggests that it may have potential applications in cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antimicrobial activities, which may have applications in the treatment of inflammatory and infectious diseases.
实验室实验的优点和局限性
One advantage of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is its diverse range of biological activities. This makes it a promising candidate for further investigation in the fields of cancer research, inflammation, and drug discovery. However, one limitation of this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole. One potential direction is the investigation of its potential applications in cancer therapy. This compound has been found to exhibit cytotoxicity against certain cancer cell lines, which suggests that it may have potential as a chemotherapeutic agent. Another potential direction is the investigation of its potential applications in the treatment of inflammatory and infectious diseases. This compound has been found to exhibit anti-inflammatory and antimicrobial activities, which may make it a promising candidate for further investigation in these areas. Finally, the development of more efficient synthesis methods for this compound may help to facilitate its use in scientific research.
合成方法
The synthesis of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole involves the reaction of 3-chlorobenzylamine with 4-bromo-3-nitropyrazole in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom by the amine group, resulting in the formation of the desired product. The synthesis of this compound has been reported in the literature, and it can be obtained in moderate to good yields.
属性
分子式 |
C10H7BrClN3O2 |
|---|---|
分子量 |
316.54 g/mol |
IUPAC 名称 |
4-bromo-1-[(3-chlorophenyl)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C10H7BrClN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
InChI 键 |
MJRBAZQURXMPAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)


![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)